

The Pharmacological Profile of Cilofexor: A Technical Guide

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Compound of Interest		
Compound Name:	Cilofexor	
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Abstract

Cilofexor (formerly GS-9674) is a potent and selective, orally active, non-steroidal farnesoid X receptor (FXR) agonist that has been investigated for the treatment of chronic liver diseases, including non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2] As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a promising therapeutic target for these conditions.[3] This technical guide provides a comprehensive overview of the pharmacological profile of Cilofexor, summarizing its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical safety and efficacy from preclinical and clinical studies. All quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.

Mechanism of Action

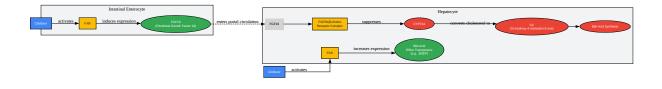
Cilofexor is a potent agonist of the farnesoid X receptor, a nuclear hormone receptor primarily expressed in the liver and intestine.[3] It has a reported in vitro EC50 of 43 nM. The activation of FXR by **Cilofexor** initiates a cascade of transcriptional events that regulate multiple metabolic pathways.

In the intestine, FXR activation leads to the induction of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 is released into the portal circulation and travels to the liver, where it binds to the FGF receptor 4 (FGFR4)/ β -Klotho complex. This signaling pathway



subsequently suppresses the expression of cholesterol 7α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. The reduction in bile acid synthesis can be monitored by measuring the serum levels of 7α -hydroxy-4-cholesten-3-one (C4), a bile acid precursor.

Direct activation of FXR in hepatocytes also plays a crucial role in maintaining bile acid homeostasis by increasing the expression of transporters involved in bile acid efflux and inhibiting their uptake. These combined actions of **Cilofexor** lead to a reduction in the overall bile acid pool, thereby mitigating cholestasis and hepatocellular injury. Furthermore, preclinical studies in rat models of NASH have demonstrated that **Cilofexor** can reduce liver fibrosis and portal hypertension.



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Caption: Cilofexor's dual mechanism of action in the intestine and liver.

Pharmacological Data Pharmacodynamics

The pharmacodynamic effects of **Cilofexor** have been evaluated in both healthy volunteers and patient populations. Administration of **Cilofexor** leads to a dose-dependent increase in plasma FGF19 levels and a corresponding decrease in serum C4 and bile acids. In healthy







volunteers, doses greater than 30 mg appeared to achieve a plateau of intestinal FXR activation. In patients with NASH, **Cilofexor** treatment for 24 weeks resulted in significant reductions in hepatic steatosis, liver biochemistry markers, and serum bile acids.

Table 1: Pharmacodynamic Effects of Cilofexor in Clinical Trials



Indication	Dose	Duration	Key Pharmacod ynamic Endpoints	Results	Reference(s
Healthy Volunteers	10-300 mg (single and multiple doses)	14 days	Plasma FGF19, Serum C4, Serum Bile Acids	Dose- dependent increase in FGF19 and decrease in C4 and bile acids. Plateau of intestinal FXR activation observed at doses >30 mg.	
NASH (Non-cirrhotic)	30 mg and 100 mg once daily	24 weeks	MRI-PDFF, Serum GGT, C4, and Primary Bile Acids	100 mg dose led to a significant median relative decrease in MRI-PDFF of -22.7% (p=0.003 vs. placebo). Both doses significantly decreased GGT, C4, and primary bile acids.	_



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Pharmacokinetics

Cilofexor exhibits bi-exponential disposition, and its exposure increases in a less-than-dose-proportional manner over a 10 to 300 mg dose range in healthy volunteers. No significant accumulation has been observed with repeated dosing. The administration of **Cilofexor** with a moderate-fat meal can reduce its area under the plasma concentration versus time curve (AUC) by 21% to 45%.

Table 2: Pharmacokinetic Parameters of **Cilofexor** in Healthy Volunteers (Single Dose, Fasting)



Dose	Cmax (ng/mL)	Tmax (hr)	AUCinf (ng*hr/mL)	t1/2 (hr)
10 mg	134	2.0	858	10.3
30 mg	321	2.0	2410	11.2
100 mg	698	2.5	6550	12.4
300 mg	1230	3.0	15400	14.1

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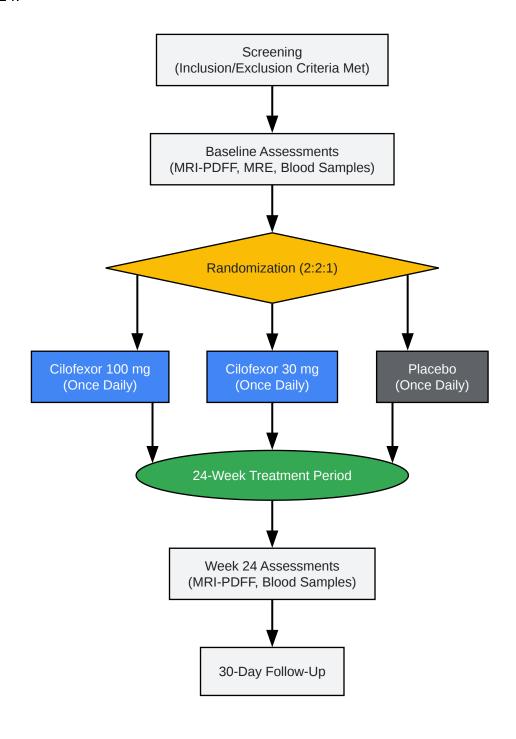
Experimental Protocols Phase 2 NASH Clinical Trial (NCT02854605)

This was a double-blind, placebo-controlled, phase 2 trial evaluating the safety and efficacy of **Cilofexor** in patients with non-cirrhotic NASH.

- Inclusion Criteria: Adults aged 18-75 with a clinical diagnosis of NAFLD, magnetic resonance imaging-proton density fat fraction (MRI-PDFF) ≥8%, and liver stiffness ≥2.5 kPa by magnetic resonance elastography (MRE), or a historical liver biopsy consistent with NASH and F1-F3 fibrosis.
- Exclusion Criteria: History of cirrhosis, other causes of liver disease, or significant alcohol consumption.
- Intervention: Patients were randomized to receive Cilofexor 100 mg, 30 mg, or placebo orally once daily for 24 weeks.
- Key Assessments:



- Hepatic Steatosis: Measured by MRI-PDFF at baseline and week 24. MRI-PDFF quantifies the fraction of mobile protons bound to fat in the liver.
- Liver Biochemistry and Fibrosis Markers: Serum levels of ALT, AST, GGT, ALP, and Enhanced Liver Fibrosis (ELF) score were measured at baseline and week 24.
- Pharmacodynamic Markers: Serum C4 and bile acids were measured at baseline and week 24.





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Caption: Workflow of the Phase 2 NASH clinical trial (NCT02854605).

Measurement of Pharmacodynamic Biomarkers

- Serum 7α-hydroxy-4-cholesten-3-one (C4): Fasting serum samples are typically collected.
 C4 levels are measured using high-performance liquid chromatography (HPLC) or tandem mass spectrometry.
- Plasma Fibroblast Growth Factor 19 (FGF19): Fasting plasma samples are collected. FGF19
 levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

Safety and Tolerability

Cilofexor has been generally well-tolerated in clinical trials. The most commonly reported treatment-emergent adverse event is pruritus (itching), which is a known class effect of FXR agonists. The incidence and severity of pruritus appear to be dose-dependent. In a phase 2 study in NASH patients, moderate to severe pruritus was more common in the 100 mg group compared to the 30 mg and placebo groups.

Table 3: Incidence of Common Adverse Events in a Phase 2 NASH Trial (24 Weeks)

Adverse Event	Placebo (n=28)	Cilofexor 30 mg (n=56)	Cilofexor 100 mg (n=56)
Any Adverse Event	71%	70%	79%
Pruritus	4%	4%	14%
Headache	7%	9%	7%
Nausea	4%	5%	9%
Diarrhea	4%	7%	5%
Data represents the percentage of patients experiencing the adverse event.			



Clinical Development Status

Cilofexor has been evaluated in Phase 2 and 3 clinical trials for NASH and PSC. While it has shown promise in improving markers of liver injury and cholestasis, the Phase 3 PRIMIS trial in patients with non-cirrhotic PSC was terminated early due to a futility analysis indicating a low probability of achieving its primary endpoint of reducing fibrosis progression. **Cilofexor** is also being investigated in combination with other agents for the treatment of NASH.

Conclusion

Cilofexor is a potent, non-steroidal FXR agonist with a well-defined mechanism of action that favorably modulates bile acid and lipid metabolism. It has demonstrated positive effects on pharmacodynamic markers of liver injury and steatosis in clinical trials. While the development for PSC has faced challenges, its evaluation in NASH, particularly in combination therapies, is ongoing. The pharmacological profile of **Cilofexor** supports its potential as a therapeutic agent for chronic liver diseases, although further studies are needed to fully establish its long-term efficacy and safety.

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